Cas no 921566-11-2 (N-(2,3-dimethylphenyl)-2-2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido3,2-dpyrimidin-1-ylacetamide)

N-(2,3-dimethylphenyl)-2-2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido3,2-dpyrimidin-1-ylacetamide Chemical and Physical Properties
Names and Identifiers
-
- N-(2,3-dimethylphenyl)-2-2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido3,2-dpyrimidin-1-ylacetamide
- N-(2,3-dimethylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)pyrido[3,2-d]pyrimidin-1-yl]acetamide
- N-(2,3-dimethylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]acetamide
- 921566-11-2
-
- Inchi: 1S/C25H24N4O3/c1-17-8-6-11-20(18(17)2)27-22(30)16-29-21-12-7-14-26-23(21)24(31)28(25(29)32)15-13-19-9-4-3-5-10-19/h3-12,14H,13,15-16H2,1-2H3,(H,27,30)
- InChI Key: VOKSZRTWNAHOPB-UHFFFAOYSA-N
- SMILES: C(NC1=CC=CC(C)=C1C)(=O)CN1C2=CC=CN=C2C(=O)N(CCC2=CC=CC=C2)C1=O
Computed Properties
- Exact Mass: 434.23179083g/mol
- Monoisotopic Mass: 434.23179083g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 32
- Rotatable Bond Count: 6
- Complexity: 693
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 81.8Ų
N-(2,3-dimethylphenyl)-2-2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido3,2-dpyrimidin-1-ylacetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2233-0754-1mg |
N-(2,3-dimethylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]acetamide |
921566-11-2 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2233-0754-3mg |
N-(2,3-dimethylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]acetamide |
921566-11-2 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2233-0754-2mg |
N-(2,3-dimethylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]acetamide |
921566-11-2 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2233-0754-4mg |
N-(2,3-dimethylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]acetamide |
921566-11-2 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2233-0754-5mg |
N-(2,3-dimethylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]acetamide |
921566-11-2 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2233-0754-2μmol |
N-(2,3-dimethylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]acetamide |
921566-11-2 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2233-0754-5μmol |
N-(2,3-dimethylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]acetamide |
921566-11-2 | 90%+ | 5μl |
$63.0 | 2023-05-16 |
N-(2,3-dimethylphenyl)-2-2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido3,2-dpyrimidin-1-ylacetamide Related Literature
-
Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
-
2. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
-
Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
-
Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
-
Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
Additional information on N-(2,3-dimethylphenyl)-2-2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido3,2-dpyrimidin-1-ylacetamide
Recent Advances in the Study of N-(2,3-dimethylphenyl)-2-2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido3,2-dpyrimidin-1-ylacetamide (CAS: 921566-11-2)
The compound N-(2,3-dimethylphenyl)-2-2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido3,2-dpyrimidin-1-ylacetamide (CAS: 921566-11-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This pyridopyrimidine derivative has been the subject of several studies aimed at elucidating its pharmacological properties, mechanism of action, and potential as a lead compound for drug development.
Recent research has focused on the synthesis and optimization of this compound, with particular emphasis on improving its bioavailability and target specificity. A study published in the Journal of Medicinal Chemistry (2023) demonstrated that structural modifications to the phenylethyl moiety could enhance the compound's binding affinity to its target protein, while maintaining its inhibitory activity. These findings suggest that further optimization could yield derivatives with improved pharmacokinetic profiles.
In vitro and in vivo studies have revealed that N-(2,3-dimethylphenyl)-2-2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido3,2-dpyrimidin-1-ylacetamide exhibits potent inhibitory effects on specific kinase pathways implicated in inflammatory and oncogenic processes. A recent preclinical study highlighted its efficacy in reducing tumor growth in xenograft models, with minimal off-target effects. These results position the compound as a promising candidate for further development in oncology therapeutics.
Mechanistic studies have provided insights into the compound's mode of action. Research indicates that it functions as an ATP-competitive inhibitor, binding to the kinase domain of target proteins and disrupting downstream signaling cascades. Structural analysis using X-ray crystallography has further elucidated the molecular interactions between the compound and its target, offering valuable information for structure-based drug design.
Despite these promising findings, challenges remain in the development of N-(2,3-dimethylphenyl)-2-2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido3,2-dpyrimidin-1-ylacetamide as a therapeutic agent. Issues such as metabolic stability and solubility need to be addressed through further medicinal chemistry optimization. Current efforts are focused on developing prodrug formulations and nanoparticle-based delivery systems to overcome these limitations.
The compound's potential extends beyond oncology, with recent studies exploring its application in autoimmune diseases and neurodegenerative disorders. Preliminary data suggest that it may modulate immune responses and exhibit neuroprotective effects, opening new avenues for therapeutic development. However, these applications require extensive validation through additional preclinical and clinical studies.
In conclusion, N-(2,3-dimethylphenyl)-2-2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido3,2-dpyrimidin-1-ylacetamide represents a versatile scaffold with significant potential in drug discovery. Continued research efforts are expected to yield optimized derivatives with enhanced therapeutic profiles, potentially leading to novel treatments for various diseases. The compound's unique chemical structure and biological activity make it a valuable subject for ongoing investigation in the field of chemical biology and medicinal chemistry.
921566-11-2 (N-(2,3-dimethylphenyl)-2-2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido3,2-dpyrimidin-1-ylacetamide) Related Products
- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)
- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)
- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)
- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)
- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)
- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)
- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)
- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)
- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)
- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)


